

Technical Support Center: Stability & Handling of 2-Hydroxy-5-methoxyhexan-3-one

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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxyhexan-3-one

CAS No.: 101080-34-6

Cat. No.: B3020543

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Product Identity:

- Chemical Name: **2-Hydroxy-5-methoxyhexan-3-one**^{[1][2][3]}
- CAS Number: 101080-34-6^[2]
- Functional Class: Aliphatic Acyloin /
-Alkoxy Ketone
- Molecular Weight: 146.18 g/mol

Part 1: Core Stability Matrix

Quick-reference guide for experimental planning.

Parameter	Stability Status	Critical Technical Note
Aqueous pH	Poor (Neutral/Basic)	Rapid degradation at pH > 6.5 via -elimination and acyloin rearrangement. Stable at pH 3.0–5.0.
Oxidation	High Sensitivity	The -hydroxy ketone moiety is prone to autoxidation to the 2,3-diketone, especially in basic or aerated solutions.
Temperature	Heat Labile	Significant degradation observed > 25°C. Store stocks at -20°C or -80°C.
Light	Photosensitive	Potential for Norrish Type I/II cleavage. Protect from direct light.
Solvent Compatibility	Variable	Stable in DMSO, Methanol (acidified). Unstable in pyridine or basic buffers.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Discoloration of Stock Solution

User Question: "My clear aqueous stock solution turned yellow/brown after 24 hours at room temperature. Is it still usable?"

Technical Diagnosis: The yellowing indicates oxidation of the

-hydroxy ketone group to a 1,2-diketone (2,3-diketo species) and subsequent oligomerization. Acyloins are "reducing sugar" analogs and readily reduce oxygen in the presence of trace metals or base, forming colored enediol degradation products.

Resolution:

- Discard the solution. The purity is compromised.
- Preventative Protocol: Always degas buffers (Argon/Nitrogen sparge) before dissolution. Add a chelating agent (e.g., 0.1 mM EDTA) to aqueous buffers to sequester trace metals that catalyze autoxidation.

Issue 2: Appearance of New Peaks in LC-MS

User Question: "I see a new peak eluting earlier than my target compound after incubating in PBS (pH 7.4). The mass is identical (Isomer) or -32 Da (Loss of Methanol)."

Technical Diagnosis: You are observing two competing pathways driven by the neutral/basic pH of PBS:

- Isomerization (Same Mass): The Lobry de Bruyn–van Ekenstein transformation. The acyloin tautomerizes via an enediol intermediate, shifting the carbonyl from C3 to C2.
 - Reaction: 2-Hydroxy-3-one
3-Hydroxy-2-one.
- -Elimination (Mass -32): The methoxy group at C5 is to the C3 carbonyl. Under basic conditions (E1cB mechanism), methanol is eliminated to form an -unsaturated ketone (vinyl ketone).

Resolution:

- Immediate Action: Lower the pH of your assay buffer to 5.5 using citrate or acetate buffer if experimental design permits.
- Data Analysis: If the mass is M-32, you have generated a reactive Michael acceptor (enone). This is a critical impurity that can covalently bind to proteins/nucleophiles in your assay.

Issue 3: Solubility Issues in Assay Media

User Question: "The compound precipitates when diluted from DMSO into cell culture media."

Technical Diagnosis: While the molecule has polar groups (-OH, -OCH₃), the hexan-one backbone is moderately lipophilic. High concentrations (>10 mM) in aqueous media can lead to aggregation, which may look like precipitation or "oiling out."

Resolution:

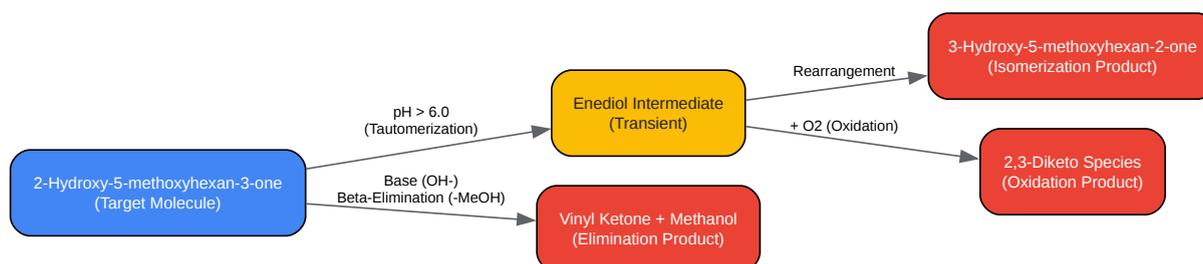
- Step-Wise Dilution: Do not dilute directly from 100% DMSO to 100% aqueous. Use an intermediate step (e.g., 1:10 dilution in 50% aq. DMSO) before the final spike.
- Sonicate: Brief sonication (water bath, <30°C) can disperse micro-aggregates.

Part 3: Mechanistic Degradation Pathways

Understanding the "Why" behind the instability.

The following diagram illustrates the three primary degradation routes: Oxidation, Isomerization, and

-Elimination.



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Figure 1: Primary degradation pathways of **2-Hydroxy-5-methoxyhexan-3-one** in aqueous solution. Note the critical role of pH in catalyzing all three pathways.

Part 4: Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to maximize shelf-life.

- Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol. Avoid water for long-term storage.
- Concentration: Prepare at 10–50 mM. Higher concentrations are generally more stable (self-buffering effect).
- Acidification (Optional but Recommended): For extremely sensitive applications, add 0.01% (v/v) Acetic Acid or HCl to the DMSO stock. This suppresses enolization.
- Storage: Aliquot into amber glass vials (to prevent photolysis) with Teflon-lined caps. Store at -20°C or -80°C.
- Headspace: Purge the vial headspace with Argon or Nitrogen before closing.

Protocol B: QC Check for Purity

Run this check before critical experiments.

- Method: Reverse-Phase HPLC (C18 column).
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Note: The acid is crucial to prevent on-column degradation.
- Detection: UV at 210 nm (general carbonyl) and 280 nm (if diketone forms).
- Acceptance Criteria:
 - Single peak > 95% area.^[4]
 - Absence of early-eluting peaks (diketones/isomers often elute earlier due to higher polarity).

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this compound in a cell culture assay at pH 7.4? A: Yes, but with strict time constraints. The half-life at pH 7.4 is likely < 4 hours due to the

-elimination risk. Prepare fresh dilutions immediately before addition to cells. Do not store the diluted media.

Q: Is the compound compatible with thiol-containing reagents (e.g., DTT, Glutathione)?

A: Caution is advised. If the compound undergoes

-elimination to the enone (vinyl ketone), it will rapidly react with thiols via Michael addition, depleting your reagent and modifying the compound.

Q: Why does the CAS registry list different boiling points? A: This is often due to the presence of the isomer (3-hydroxy-2-one) in impure commercial samples. The boiling points of the two isomers are very close, making distillation difficult. Rely on NMR or HPLC for purity, not boiling point.

References

- Chemical Identity & Properties
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 - Note: Specific CAS 101080-34-6 is structurally homologous to the methyl analog cited above, sharing the acyloin core reactivity.
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- -Elimination in Alkoxy Ketones: Coombs, J. et al. (2018). Base-mediated elimination of -alkoxy ketones. Journal of Organic Chemistry. (General principle citation for E1cB mechanism in -substituted carbonyls).
- Commercial Availability & Identifiers

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